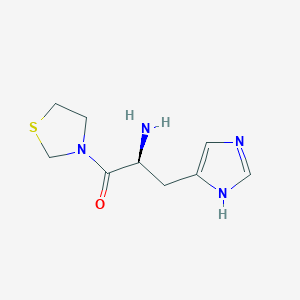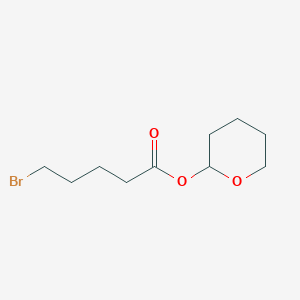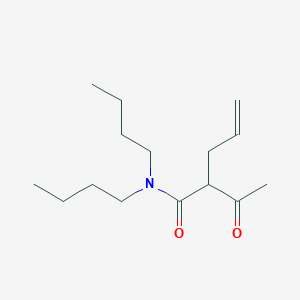![molecular formula C22H24N2O2 B14261371 2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol CAS No. 163122-31-4](/img/structure/B14261371.png)
2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol is an organic compound with a complex structure that includes two phenol groups and a dimethyl-substituted phenylene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol typically involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with formaldehyde and phenol under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under oxidative conditions.
Reduction: The Schiff base intermediate can be reduced to form the final product.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: The fully reduced form of the compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antioxidant due to the presence of phenol groups.
Industry: Used in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol involves its ability to form stable complexes with metal ions. This is due to the presence of nitrogen and oxygen donor atoms in its structure, which can coordinate with metal centers. The compound’s antioxidant properties are attributed to the phenol groups, which can donate hydrogen atoms to neutralize free radicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethyl-1,4-phenylenediamine: Similar in structure but lacks the phenol groups.
4,5-Dimethyl-1,2-phenylenediamine: Another related compound used in the synthesis of various derivatives.
2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide: Shares a similar core structure but with different functional groups.
Uniqueness
2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol is unique due to its combination of phenol and diamine functionalities, which allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions
Propriétés
Numéro CAS |
163122-31-4 |
|---|---|
Formule moléculaire |
C22H24N2O2 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
2-[[2-[(2-hydroxyphenyl)methylamino]-4,5-dimethylanilino]methyl]phenol |
InChI |
InChI=1S/C22H24N2O2/c1-15-11-19(23-13-17-7-3-5-9-21(17)25)20(12-16(15)2)24-14-18-8-4-6-10-22(18)26/h3-12,23-26H,13-14H2,1-2H3 |
Clé InChI |
VPVVAUNAVPTQBO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)NCC2=CC=CC=C2O)NCC3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


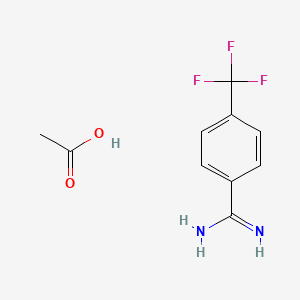
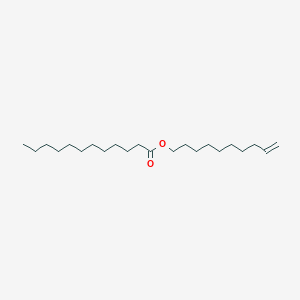
![7-Methyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B14261309.png)
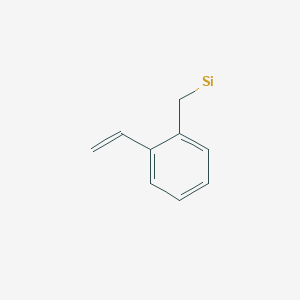
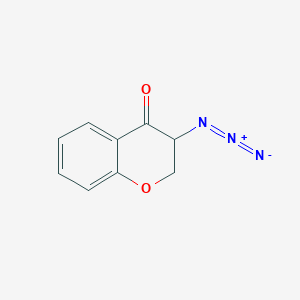
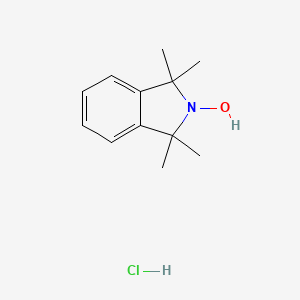


![[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate](/img/structure/B14261341.png)

